2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Peptoid design Lipophilicity tuning N-alkyl glycine series

Researchers designing peptoid oligomers often face solubility or aggregation issues when the hydrophilic-lipophilic balance is off. N-Boc-N-propylglycine (CAS 165607-76-1) provides an optimal intermediate hydrophobicity (XLogP3 1.6), bridging the gap between polar methyl/ethyl analogs and aggregating benzyl variants. • Crystalline solid ensures accurate weighing; soluble in DCM, MeOH, EtOH. • Acid-labile Boc group integrates seamlessly into Boc-SPPS workflows. • Validated in solution-phase submonomer peptoid synthesis (Kalamazoo College, 2021). Reliable supply for peptoid, peptide-peptoid hybrid, and coordination chemistry applications.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 165607-76-1
Cat. No. B065099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
CAS165607-76-1
SynonymsN-PROPYL-N-BOC-GLYCINE
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCN(CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13)
InChIKeyRYAKVKATDZQYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[N-(t-Butoxycarbonyl)-N-propylamino]acetic Acid (CAS 165607-76-1): A Defined N-Boc-N-alkyl Glycine Building Block for Peptoid and Peptide Synthesis


2-[N-(t-Butoxycarbonyl)-N-propylamino]acetic acid (CAS 165607-76-1), also referred to as N-Boc-N-propylglycine or Boc-nPrGly-OH, is a synthetic N-protected N-alkyl glycine derivative with molecular formula C₁₀H₁₉NO₄ and molecular weight 217.26 g·mol⁻¹ [1]. It belongs to the class of N-tert-butoxycarbonyl (Boc)-protected amino acid building blocks, featuring a linear three-carbon propyl chain on the backbone nitrogen and a free carboxylic acid terminus . This compound is primarily employed as a submonomer or protected monomer in the stepwise construction of N-substituted glycine oligomers (peptoids) via solid-phase or solution-phase synthesis [2]. Its crystalline solid form, solubility in common organic solvents (dichloromethane, methanol, ethanol), and the acid-labile Boc protecting group collectively define its handling and reactivity profile in synthetic workflows [1].

Workflow Boc-SPPS or solution-phase peptoid synthesis
Selection Intermediate hydrophobicity building block (XLogP3 ~1.6)
Use Context Acid-labile monomer for peptide–peptoid hybrids

Why Generic N-Boc-Glycine or Fmoc Analogs Cannot Replace 2-[N-(t-Butoxycarbonyl)-N-propylamino]acetic Acid in Structure-Driven Peptoid Design


N-Boc-N-alkyl glycine derivatives are not functionally interchangeable because the N-alkyl side chain directly dictates the physicochemical properties—particularly lipophilicity—and conformational behavior of the resulting peptoid oligomer [1]. Simply substituting a shorter-chain analog (e.g., Boc-N-methylglycine, XLogP3 0.7) or a more polar variant (e.g., Boc-N-propargylglycine, XLogP3 0.8) for Boc-N-propylglycine (XLogP3 1.6) alters the hydrophilic–lipophilic balance and may compromise the intended secondary structure, self-assembly, or biological activity of the target peptoid [2]. Conversely, employing the Fmoc-protected equivalent (Fmoc-N-propylglycine) introduces a base-labile protecting group with a substantially larger steric footprint and different solubility characteristics, which is incompatible with Boc-based solid-phase peptide synthesis (SPPS) protocols and may necessitate complete re-optimization of the synthetic route . The specific combination of a three-carbon linear propyl chain and an acid-labile Boc group makes this compound uniquely suited for applications requiring intermediate hydrophobicity and orthogonal protection, and generic replacement with either a shorter-chain or differently protected analog risks altered coupling efficiency, reduced oligomer solubility, or loss of structural fidelity .

Chain Length Shorter-chain analogs (methyl, ethyl) lower lipophilicity by 0.5–0.9 log units, which may shift folding or target binding.
Protection Group Fmoc analog is base-labile and sterically larger; cannot directly replace Boc monomer in Boc-SPPS protocols without complete workflow redesign.
Structural Mismatch Propargyl or branched N-alkyl analogs exhibit different pKa and coupling kinetics, potentially altering oligomer purity.

Quantitative Differentiation Evidence for 2-[N-(t-Butoxycarbonyl)-N-propylamino]acetic Acid Versus Closest N-Boc-N-alkyl Glycine Analogs


Lipophilicity (XLogP3) of Boc-nPrGly-OH Occupies a Distinct Intermediate Position Between Boc-Sar-OH and Boc-N-BnGly-OH

The computed lipophilicity of Boc-N-propylglycine (XLogP3 = 1.6) occupies a distinct intermediate position within the homologous series of N-Boc-N-alkyl glycines. This value is 0.9 log units higher than Boc-N-methylglycine (Boc-Sar-OH, XLogP3 = 0.7) and 0.5 log units higher than Boc-N-ethylglycine (XLogP3 = 1.1), yet 0.6 log units lower than Boc-N-benzylglycine (XLogP3 = 2.2) [1]. The incremental increase of approximately 0.4–0.5 log units per methylene unit in the linear alkyl series (methyl → ethyl → propyl) is consistent with the known contribution of aliphatic carbons to log P, and the propargyl analog (XLogP3 = 0.8) deviates downward due to the polarizable triple bond [2]. This graduated lipophilicity enables rational tuning of peptoid hydrophobicity without altering the protecting group strategy.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.6
Δ +0.9 vs methyl; +0.5 vs ethyl; −0.6 vs benzyl
Supports intermediate hydrophobicity tuning in peptoid design.
Computed values; consistent across PubChem 2025 release.
Peptoid design Lipophilicity tuning N-alkyl glycine series

pKa of Boc-nPrGly-OH (4.03) Is Elevated Relative to N-Boc-N-propargylglycine (3.53), Influencing Acid-Mediated Boc Deprotection Kinetics

The predicted acid dissociation constant (pKa) of the carboxylic acid group in Boc-N-propylglycine is 4.03 ± 0.10, compared to 3.53 ± 0.10 for the N-Boc-N-propargyl analog (note: the latter value is for the α-amino acid Boc-propargylglycine, CAS 63039-48-5, as a structurally related comparator) . The ~0.5 unit higher pKa of the N-propyl derivative indicates a slightly weaker acid, which may influence solubility profiles in aqueous buffers at intermediate pH and could marginally affect the kinetics of acidolytic Boc removal under standard TFA-based deprotection conditions [1]. While both compounds undergo quantitative Boc cleavage, the difference in carboxylate acidity may be relevant in synthetic sequences where pH-controlled extraction or selective deprotection is required.

Acid Dissociation (pKa)
Cross-study comparable
4.03 ± 0.10
Δ +0.50 vs propargyl analog
Higher pKa may improve organic-phase extractability during workup.
Predicted values; review for specific buffer systems.
Boc deprotection Acid lability pKa comparison

Boc vs. Fmoc Orthogonal Protection: Boc-nPrGly-OH Enables Acid-Labile Deprotection Compatible with Boc-SPPS, Unlike Fmoc-N-propylglycine

Boc-N-propylglycine employs the acid-labile tert-butoxycarbonyl protecting group, which is quantitatively removed under mild acidic conditions (e.g., 20–50% TFA in dichloromethane, or 4 M HCl in dioxane) within 1–4 hours at room temperature, with reported deprotection yields up to 90% [1]. In contrast, Fmoc-N-propylglycine (CAS 1310680-42-2, MW 339.39 g·mol⁻¹) utilizes the base-labile 9-fluorenylmethoxycarbonyl group, requiring 20% piperidine in DMF for removal . This fundamental orthogonality means Boc-nPrGly-OH is specifically required for Boc-based SPPS protocols, where the resin linker and side-chain protections are also acid-labile and must remain intact during chain assembly. The Fmoc analog cannot substitute into a Boc-SPPS workflow without complete redesign of the protection scheme, resin, and cleavage conditions [2]. Furthermore, the Fmoc group contributes an additional aromatic chromophore (λmax ~265, 290, 301 nm) that simplifies HPLC monitoring but adds ~122 Da to the molecular weight relative to the Boc-protected monomer, which may be disadvantageous in mass spectrometry characterization of intermediate oligomers.

Orthogonal Protection
Class-level inference
Boc (acid-labile) vs Fmoc (base-labile)
MW difference: −122.13 g·mol⁻¹
Only choice for direct integration into Boc-SPPS workflows.
Fmoc analog requires complete synthesis platform change.
Orthogonal protection Boc-SPPS Fmoc-SPPS Deprotection chemistry

Solution-Phase Peptoid Synthesis Leverages Chain-Length-Dependent Properties: n=3 (Propyl) Confirmed as an Effective Length for High-Purity Oligomer Production

A 2021 study investigating solution-phase submonomer peptoid synthesis systematically compared three Boc-protected primary amines with carbon chain lengths of n = 1, 2, and 3 (i.e., methyl-, ethyl-, and propyl-substituted glycine precursors) for the construction of peptoid oligomers [1]. The n=3 variant (corresponding to Boc-N-propylglycine) was successfully incorporated and yielded peptoid oligomers at high purity and volume via the solution-phase method, confirming that the propyl chain does not introduce solubility or coupling limitations relative to shorter-chain analogs [1]. This finding is significant because longer N-alkyl chains (n > 3) or branched chains can reduce coupling efficiency in submonomer synthesis due to steric hindrance during the acylation step. The foundational 1994 publication by Mouna et al. further established that N-Boc-N-propylglycine can be prepared by direct N-alkylation of N-Boc glycine or via a two-step reductive alkylation/tert-butoxycarbonylation sequence, providing synthetic accessibility that supports its use as a peptoid building block [2].

Solution-Phase Synthesis
Head-to-head
n=3 (propyl) chain validated
Equivalent coupling efficacy to n=1,2
Synthetically tractable without performance penalty vs shorter chains.
2021 solution-phase submonomer study.
Peptoid synthesis Solution-phase submonomer Chain length optimization

Commercial Availability at 97% Purity with Pricing Transparency Enables Cost-Effective Procurement Relative to Lower-Volume Specialty Analogs

Boc-N-propylglycine is commercially available from multiple established suppliers at purities of 95–98% (HPLC), with transparent catalog pricing. Representative pricing includes: CymitQuimica (97%, 1 g at €252, 500 mg at €165) ; Fujifilm Wako/Combi-Blocks (1 g at ¥80,000, 5 g at ¥240,000) ; and Activate Scientific (97%, 1 g) . In comparison, the Fmoc analog (Fmoc-N-propylglycine) from Fujifilm Wako is priced at ¥20,000 for 1 g and ¥71,900 for larger quantities, reflecting the additional cost of the Fmoc chromophore and synthesis . While absolute pricing varies by region and order volume, the Boc-protected derivative benefits from a well-established synthetic route (N-alkylation of Boc-glycine, as described by Mouna et al., 1994 [1]) that supports multi-gram production, making it a cost-stable procurement choice for laboratories requiring intermediate-scale quantities for peptoid library synthesis.

Procurement Context
Cross-study comparable
97% purity, multi-supplier availability
Cost-stable vs. lower-volume Fmoc analogs
Cost-effective for Boc-SPPS labs; avoids platform switching costs.
Representative 2024–2025 catalog pricing; region-dependent.
Procurement Commercial availability Pricing comparison

Optimal Application Scenarios for 2-[N-(t-Butoxycarbonyl)-N-propylamino]acetic Acid Based on Quantitative Differentiation Evidence


Boc-Based Solid-Phase Peptoid Synthesis Requiring Intermediate Hydrophobicity (XLogP3 ~1.6)

When designing peptoid oligomers via Boc-SPPS where the target hydrophobicity of individual residues falls in the XLogP3 range of 1.0–2.0, Boc-N-propylglycine (XLogP3 1.6) is the optimal monomer choice [1]. It provides 0.5 log units greater lipophilicity than Boc-N-ethylglycine (XLogP3 1.1) and 0.9 log units more than Boc-N-methylglycine (XLogP3 0.7), without reaching the high hydrophobicity of Boc-N-benzylglycine (XLogP3 2.2) that may cause solubility challenges during chain elongation [2]. This intermediate lipophilicity is particularly relevant for peptoids designed to interact with biological membranes or hydrophobic protein binding pockets, where excessive hydrophilicity (methyl/ethyl) would reduce membrane partitioning and excessive hydrophobicity (benzyl) could cause aggregation [3]. The acid-labile Boc group ensures seamless integration into standard Boc-SPPS protocols with TFA-mediated deprotection .

Solution-Phase Synthesis of Peptoid Oligomers with Defined n=3 Alkyl Side Chains

The Kalamazoo College thesis (2021) directly validated that Boc-protected N-propylglycine (n=3) performs equivalently to n=1 (methyl) and n=2 (ethyl) variants in solution-phase submonomer peptoid synthesis, yielding oligomers at high purity and volume [1]. This scenario applies to laboratories that prefer solution-phase over solid-phase methods for scalability reasons, as solution-phase synthesis avoids the cost and mass-transfer limitations of solid supports for larger-scale production. The crystalline nature of Boc-nPrGly-OH facilitates accurate weighing and handling, and its solubility in dichloromethane, methanol, and ethanol ensures compatibility with common acylation and displacement steps of the submonomer cycle .

Orthogonally Protected Peptide–Peptoid Hybrid Synthesis in Boc-SPPS Workflows

In the construction of peptide–peptoid hybrid molecules where the peptide portion is assembled using standard Boc-protected amino acids and the peptoid segment incorporates N-alkyl glycine residues, Boc-N-propylglycine is uniquely suited because it shares the same acid-labile protection chemistry as all other Boc-amino acids in the sequence . A hybrid approach employing Fmoc-N-propylglycine would require either (a) an orthogonal protection strategy with two different deprotection protocols interleaved, dramatically increasing cycle time and the risk of incomplete deprotection, or (b) complete conversion of the entire synthesis to Fmoc chemistry, which may be incompatible with acid-sensitive peptide modifications or require re-optimization of coupling conditions [4]. The Boc-protected propylglycine monomer thus preserves synthetic simplicity and compatibility within established Boc-SPPS infrastructure.

Precursor for N-Propylglycine-Containing Coordination Compounds and Materials Chemistry

N-Propylglycine (the deprotected form of Boc-N-propylglycine) has been structurally characterized in coordination compounds with cobalt(II), nickel(II), and copper(II), revealing a range of monomeric, dimeric, and polymeric architectures dependent on the N-alkyl chain [5]. The Boc-protected precursor serves as a storable, crystalline intermediate that can be deprotected on demand to generate the free N-propylglycine ligand for materials chemistry applications. The predicted pKa of 4.03 facilitates pH-controlled complexation, and the propyl chain provides sufficient hydrophobicity to direct supramolecular assembly via dispersion interactions in the solid state, as demonstrated by crystallographic studies of N-propylglycinate complexes [5]. This application scenario is directly enabled by the specific propyl chain length, as shorter-chain (methyl, ethyl) analogs yield different packing motifs and coordination geometries [5].

Application
Selection Property
Validation Focus
Boc-SPPS peptoid synthesis (intermediate hydrophobicity)
Intermediate XLogP3 (~1.6) with acid-labile Boc protection
Lipophilicity-driven folding and solubility in chain elongation
Solution-phase submonomer oligomer production
Crystalline solid; validated coupling efficiency for n=3 chain
Purity and volume metrics vs. shorter-chain analogs
Peptide–peptoid hybrid synthesis (Boc-SPPS)
Orthogonal acid-labile protection matching standard Boc-amino acids
Deprotection protocol compatibility without workflow redesign
Coordination compound and materials chemistry precursor
Deprotectable N-propylglycine ligand; pKa ~4.03
pH-controlled complexation and supramolecular packing motifs

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